
Des-Methoxy Esomeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-Methoxy Esomeprazole is a derivative of Esomeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. Esomeprazole works by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Des-Methoxy Esomeprazole involves the removal of the methoxy group from Esomeprazole. One common method is the asymmetric oxidation of prochiral sulfides using oxaziridinium salts. This method provides high enantioselectivity and yields the desired product with excellent purity .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as Esomeprazole but includes additional steps to remove the methoxy group. The process involves the use of specific reagents and conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Des-Methoxy Esomeprazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Oxaziridinium salts are commonly used for asymmetric oxidation.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Des-Methoxy Esomeprazole has several scientific research applications:
Chemistry: It is used as a reference compound in the study of proton pump inhibitors and their derivatives.
Biology: The compound is studied for its effects on gastric acid secretion and its potential use in treating acid-related disorders.
Medicine: Research focuses on its efficacy and safety profile compared to other proton pump inhibitors.
Industry: It is used in the development of new pharmaceuticals and as a quality control reference.
Mécanisme D'action
Des-Methoxy Esomeprazole exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to reduced gastric acidity. The compound binds covalently to the sulfhydryl groups of cysteines on the enzyme, resulting in irreversible inhibition .
Comparaison Avec Des Composés Similaires
Esomeprazole: The parent compound, which includes a methoxy group.
Omeprazole: A racemic mixture of the S- and R-enantiomers.
Dexlansoprazole: Another proton pump inhibitor with a similar mechanism of action
Uniqueness: Des-Methoxy Esomeprazole is unique due to the absence of the methoxy group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its efficacy, safety profile, and interaction with other compounds .
Propriétés
Formule moléculaire |
C15H15N3OS |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H15N3OS/c1-10-7-11(2)14(16-8-10)9-20(19)15-17-12-5-3-4-6-13(12)18-15/h3-8H,9H2,1-2H3,(H,17,18) |
Clé InChI |
YNRXQBPXUVQHBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


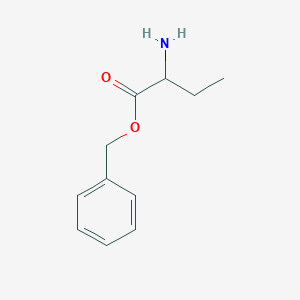
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
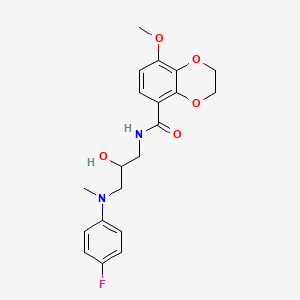
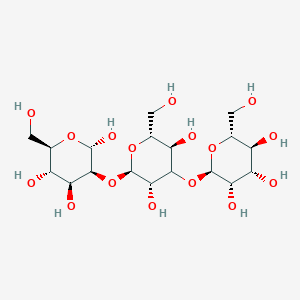


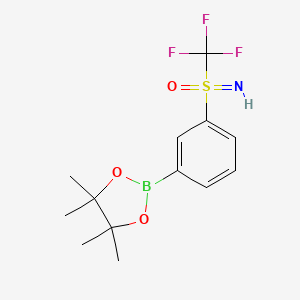
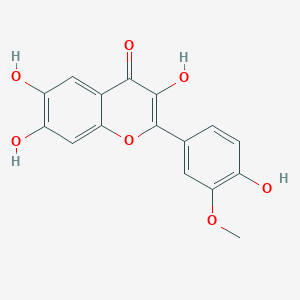

![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)
